molecular formula C10H13ClO3 B043498 (1S)-(-)-Camphanic chloride CAS No. 39637-74-6

(1S)-(-)-Camphanic chloride

Cat. No.: B043498
CAS No.: 39637-74-6
M. Wt: 216.66 g/mol
InChI Key: PAXWODJTHKJQDZ-AXDSSHIGSA-N
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Description

(1S)-(-)-Camphanic chloride is a chiral derivatizing agent. It can be prepared by reacting (-)-(1S,4R)-camphanic acid with thionyl chloride.

Scientific Research Applications

  • Synthesis of Grandisol : (1S)-(-)-Camphanic acid chloride is used to synthesize grandisol by esterifying various compounds. This process allows for the resolution, specific rotation, and absolute configuration of diastereoisomers, making it crucial in the study of chiral molecules (Rosini et al., 1990).

  • Enantiomer Separation : The compound has potential applications in the enantiomer separation of hydroxyl-functional asymmetric phosphanes. This is important for creating specific reactions and substances in the field of asymmetric synthesis and catalysis (Wawrzyniak et al., 2017).

  • Intermediate in Chemical Reactions : It serves as an intermediate in various chemical reactions such as cyclization, condensation, elimination, and replacement reactions. This makes it a versatile reagent in the synthesis of complex molecules (Gerlach et al., 2003).

  • Stereoisomeric Resolution : Camphanic acid chloride is a powerful chiral reagent for stereoisomeric resolution, particularly for drug metabolism and pharmacokinetic applications. This is crucial for understanding how drugs behave in the body and for developing enantiomerically pure drugs (Licea-Perez et al., 2015).

  • Enantioseparation of Mexiletine : The compound aids in the enantioseparation of (R, S)-mexiletine, a cardiovascular drug, using chiral derivatizing reagents. This process allows for kinetic resolution and recovery of the native enantiomer, which is important for creating more effective and safer medications (Dixit et al., 2014).

  • Vibrational Spectroscopy : The vibrational absorption and circular dichroism spectra of (-)-(1S,3R)-camphanic acid in dilute solution have been studied, showing good agreement with the corresponding experimental spectra. This provides insights into the absolute conformation and configuration of the acid, which is valuable in the field of molecular spectroscopy (Buffeteau et al., 2007).

  • GC Determination of Enantiomers : Camphanic chloride is used for pre-column chiral derivatization for gas chromatography (GC) determination of enantiomers of various compounds. This is significant for understanding and controlling the stereochemistry of substances in pharmaceuticals and other areas (Ji, 2000).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-(-)-Camphanic chloride involves the conversion of camphor to (1S)-(-)-Camphanic acid, followed by the conversion of (1S)-(-)-Camphanic acid to (1S)-(-)-Camphanic chloride through the use of thionyl chloride.", "Starting Materials": [ "Camphor", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Thionyl chloride" ], "Reaction": [ "Reduction of camphor with sodium borohydride in the presence of hydrochloric acid to yield (1S)-(-)-Camphor", "Oxidation of (1S)-(-)-Camphor with sodium hydroxide and hydrogen peroxide to yield (1S)-(-)-Camphanic acid", "Reaction of (1S)-(-)-Camphanic acid with thionyl chloride to yield (1S)-(-)-Camphanic chloride" ] }

CAS No.

39637-74-6

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1

InChI Key

PAXWODJTHKJQDZ-AXDSSHIGSA-N

Isomeric SMILES

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C

SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

39637-74-6

Pictograms

Corrosive

Synonyms

[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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